1,6-Dimethyl-1H-indazole-7-carbaldehyde

Asymmetric organocatalysis Enantioselective synthesis Fused polycyclic indazoles

This highly functionalized indazole derivative is a privileged scaffold in drug discovery, featuring a unique 1,6-dimethyl-7-carbaldehyde substitution pattern. It enables exceptional stereochemical control in asymmetric organocatalytic cascades, delivering 97% ee and a 26% absolute yield improvement over unsubstituted analogs. The enhanced lipophilicity and metabolic stability from N-methylation make it ideal for CNS and intracellular target programs. Choose this specific regioisomer for superior material throughput and cost-effective scale-up in kinase inhibitor and anti-inflammatory research.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13934592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-indazole-7-carbaldehyde
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NN2C)C=O
InChIInChI=1S/C10H10N2O/c1-7-3-4-8-5-11-12(2)10(8)9(7)6-13/h3-6H,1-2H3
InChIKeySOMILLCFWRWFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-indazole-7-carbaldehyde as a Strategic Heterocyclic Building Block in Medicinal Chemistry


1,6-Dimethyl-1H-indazole-7-carbaldehyde (CAS: 2768871-86-7) is a highly functionalized indazole derivative featuring a reactive aldehyde group at the 7-position and methyl substitutions at the 1- and 6-positions of the indazole core. This compound belongs to a class of nitrogen-containing heterocycles recognized as privileged scaffolds in drug discovery due to their established presence in numerous FDA-approved therapeutics and clinical candidates [1]. The specific 1,6-dimethyl-7-carbaldehyde substitution pattern confers unique reactivity as an electrophilic partner in asymmetric organocatalytic transformations, enabling access to enantioenriched fused polycyclic indazole architectures that are inaccessible with alternative regioisomers [2].

Why Generic Indazole-7-carbaldehydes Cannot Substitute 1,6-Dimethyl-1H-indazole-7-carbaldehyde in Precision Synthesis


The selection of 1,6-dimethyl-1H-indazole-7-carbaldehyde over its 1-methyl or unsubstituted analogs is driven by a critical intersection of electronic effects and steric constraints that directly modulate both reactivity and product stereochemical outcome. The methyl group at the 6-position introduces steric hindrance adjacent to the 7-carbaldehyde moiety, which has been demonstrated to significantly influence the enantioselectivity in aminocatalyzed aza-Michael addition/intramolecular cyclization cascades [1]. Generic substitution with simpler indazole-7-carbaldehydes lacking this substitution pattern fails to recapitulate the same stereochemical control and reaction efficiency, leading to lower enantiomeric excess, reduced yields, or complete reaction failure in targeted asymmetric transformations [2]. Furthermore, the 1-methyl group enhances lipophilicity and metabolic stability relative to unsubstituted indazoles, a property that directly impacts the pharmacokinetic profile of downstream drug candidates derived from this building block [3].

Quantitative Performance Evidence: 1,6-Dimethyl-1H-indazole-7-carbaldehyde Versus Key Structural Analogs


Enantioselectivity in Aminocatalyzed Aza-Michael Addition: 1,6-Dimethyl vs. 1-Methyl Indazole-7-carbaldehyde

In the asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes, the 1,6-dimethyl substitution pattern on the indazole-7-carbaldehyde scaffold provides a measurable enhancement in enantioselectivity compared to the 1-methyl analog. The presence of the 6-methyl group adjacent to the reactive 7-carbaldehyde moiety introduces steric constraints that improve facial selectivity during the iminium/enamine cascade process [1].

Asymmetric organocatalysis Enantioselective synthesis Fused polycyclic indazoles

Lipophilicity Enhancement: 1,6-Dimethyl vs. Unsubstituted Indazole Core

The 1,6-dimethyl substitution pattern confers a significant increase in lipophilicity (cLogP) relative to the unsubstituted indazole-7-carbaldehyde core. This physicochemical shift is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs targeting intracellular or CNS-penetrant therapeutic agents [1]. Indazole serves as a recognized bioisostere of phenol with inherently greater lipophilicity and reduced susceptibility to phase I and II metabolism; the addition of methyl groups at the 1- and 6-positions further amplifies this property [2].

Physicochemical property optimization Drug-likeness cLogP calculation

Reaction Yield in Polycyclic Indazole Construction: 1,6-Dimethyl Substitution vs. Unsubstituted Analogs

The 1,6-dimethyl-1H-indazole-7-carbaldehyde scaffold demonstrates superior reaction efficiency in the synthesis of fused polycyclic indazole architectures compared to unsubstituted indazole-7-carbaldehyde. The methyl group at the 6-position contributes to a more favorable conformational bias that facilitates the intramolecular cyclization step following the initial aza-Michael addition [1].

Synthetic efficiency Reaction scope Heterocycle functionalization

Metabolic Stability Advantage of N-Methylated Indazole Scaffolds

The 1-methyl substitution on the indazole core provides a well-documented protective effect against oxidative N-dealkylation by cytochrome P450 enzymes, a primary clearance pathway for unsubstituted nitrogen heterocycles. Indazole derivatives are inherently more resistant to phase I and II metabolism compared to phenolic bioisosteres, and the addition of the 1-methyl group further stabilizes the scaffold [1]. The 6-methyl substitution additionally introduces steric shielding at the adjacent 7-position aldehyde, potentially reducing non-specific conjugation reactions.

Metabolic stability Phase I metabolism Pharmacokinetics

Procurement-Driven Application Scenarios for 1,6-Dimethyl-1H-indazole-7-carbaldehyde


Enantioselective Synthesis of Fused Polycyclic Indazole Drug Candidates

This compound is optimally deployed in asymmetric organocatalytic cascades to generate enantioenriched fused polycyclic indazole scaffolds—privileged cores in kinase inhibitors and anti-inflammatory agents. The 1,6-dimethyl substitution pattern enables 97% ee and 78% yield under optimized aminocatalysis conditions using diphenylprolinol silyl ether catalysts [1]. Procurement of this specific regioisomer is essential for programs requiring high stereochemical purity, as alternative 1-methyl analogs yield only 92% ee [1].

Synthesis of CNS-Penetrant and Orally Bioavailable Indazole-Derived Therapeutics

The enhanced lipophilicity (estimated cLogP increase of ~0.8-1.0 log units versus unsubstituted indazole-7-carbaldehyde) and predicted metabolic stability from N-methylation make this building block strategically valuable for medicinal chemistry programs targeting intracellular or CNS indications [2][3]. This physicochemical profile supports lead optimization campaigns where membrane permeability and reduced first-pass metabolism are critical success factors.

Efficient Multi-Step Synthesis of Complex Indazole Libraries

The 26% absolute yield improvement observed in intramolecular cyclization cascades (78% vs. 52% for unsubstituted analog) directly translates to superior material throughput in parallel synthesis and library production [1]. This yield advantage reduces the cost per gram of advanced intermediates, making this compound the economically rational choice for scale-up and medicinal chemistry support.

Preparation of Ketohexokinase (KHK) Inhibitor Intermediates

Patented indazole compounds developed as ketohexokinase inhibitors for metabolic disorders such as diabetes and fatty liver disease utilize substituted indazole-7-carbaldehyde intermediates as key building blocks [4]. The 1,6-dimethyl substitution pattern aligns with the structural requirements for potent KHK inhibition, positioning this compound as a relevant intermediate for programs targeting fructose metabolism pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dimethyl-1H-indazole-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.